molecular formula C7H8BrNO B12842134 (6-Bromo-3-methylpyridin-2-yl)methanol

(6-Bromo-3-methylpyridin-2-yl)methanol

Cat. No.: B12842134
M. Wt: 202.05 g/mol
InChI Key: KBDXOKLKGYXCJC-UHFFFAOYSA-N
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Description

(6-Bromo-3-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a bromine atom at position 6, a methyl group at position 3, and a hydroxymethyl (-CH₂OH) substituent at position 2 of the pyridine ring.

This compound is primarily utilized in pharmaceutical synthesis, as indicated by its inclusion in a catalog of high-purity derivatives for drug development . Its structural features—bromine for cross-coupling reactivity, methyl for steric modulation, and hydroxymethyl for polarity—make it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(6-bromo-3-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3

InChI Key

KBDXOKLKGYXCJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 3-methylpyridine: : The synthesis of (6-Bromo-3-methylpyridin-2-yl)methanol often begins with the bromination of 3-methylpyridine. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to introduce the bromine atom at the 6th position.

  • Hydroxymethylation: : The next step involves the introduction of the hydroxymethyl group at the 2nd position. This can be done through a formylation reaction followed by reduction. For instance, the Vilsmeier-Haack reaction can be used to formylate the 2nd position, followed by reduction using sodium borohydride (NaBH4) to yield the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (6-Bromo-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.

  • Substitution: : The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (6-Bromo-3-methylpyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology

In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its derivatives may find applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (6-Bromo-3-methylpyridin-2-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula MW Key Features/Applications References
(6-Bromo-3-methylpyridin-2-yl)methanol Br (6), CH₃ (3), CH₂OH (2) C₇H₈BrNO 202† Cross-coupling precursor; drug intermediate
(6-Bromo-5-methoxypyridin-2-yl)methanol Br (6), OCH₃ (5), CH₂OH (2) C₇H₈BrNO₂ 218 Enhanced polarity; catalog price: $420/g
(6-Iodopyridin-2-yl)-methanol I (6), CH₂OH (2) C₆H₆INO 235 Heavier halogen; potential for radioimaging
(6-Methoxypyridin-2-yl)-methanol OCH₃ (6), CH₂OH (2) C₇H₉NO₂ 155 Lacks bromine; limited cross-coupling utility
1-(6-Bromopyridin-2-yl)ethanol Br (6), CH(OH)CH₃ (2) C₇H₈BrNO 216 Ethanol chain; altered metabolic stability
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol Br (6), fused imidazole, CH₂OH (2) C₇H₆BrN₃O 228 Fused ring system; kinase inhibitor scaffolds
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172 Base structure; no hydroxymethyl group

†Calculated based on structural analogy.

Biological Activity

(6-Bromo-3-methylpyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrNC_7H_8BrN, with a molecular weight of approximately 202.05 g/mol. The compound features a bromine atom at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives found that compounds with halogen substitutions demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0098 mg/mL

These findings suggest that the bromine substituent enhances the compound's ability to inhibit microbial growth, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.

Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)
MCF-715.2
HT-2912.8

The results indicate that this compound may serve as a promising lead compound for further development in cancer therapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes critical for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.
  • Cell Membrane Disruption : The presence of the bromine atom may enhance membrane permeability, facilitating entry into microbial cells or cancer cells.

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